molecular formula C11H13NO2 B13466759 (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13466759
M. Wt: 191.23 g/mol
InChI Key: SKFOSDNQLGCEHM-SNVBAGLBSA-N
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Description

(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of isoquinoline derivatives followed by carboxylation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and carboxylation reagents like carbon dioxide (CO2) under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve more scalable processes such as catalytic hydrogenation and continuous flow reactors to ensure high yield and purity. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halides like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-cancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    Tetrahydroisoquinoline derivatives: Compounds with variations in the substituents on the isoquinoline ring, which can lead to different biological effects.

Uniqueness

(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers and other derivatives. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(3R)-2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

SKFOSDNQLGCEHM-SNVBAGLBSA-N

Isomeric SMILES

CN1CC2=CC=CC=C2C[C@@H]1C(=O)O

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O

Origin of Product

United States

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